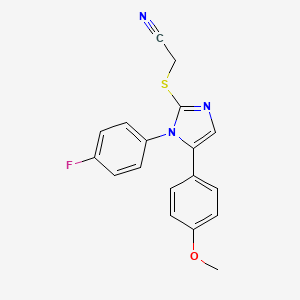
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound featuring a complex molecular structure It's characterized by the presence of fluorophenyl and methoxyphenyl groups attached to an imidazole ring, further connected to a nitrile group through a thio linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile involves several steps:
Imidazole Formation: The reaction starts with the formation of the imidazole ring through a cyclization reaction of suitable precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via electrophilic aromatic substitution reactions.
Thioacetonitrile Linkage: The final step involves the formation of the thioacetonitrile linkage through nucleophilic substitution of the corresponding halide derivative.
Industrial Production Methods
Industrial-scale production may utilize high-throughput methods such as flow chemistry, optimizing reaction conditions (e.g., temperature, pressure, solvents) for maximum yield and purity. Catalysts and automated synthesis equipment are often employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, especially at the thioacetonitrile linkage, leading to sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminium hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in various substitution reactions, influenced by their electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids in aprotic solvents.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a precursor in the synthesis of other complex molecules due to its reactive functional groups.
Biology
In biological research, it serves as a probe to study enzyme mechanisms, particularly those involving sulfur-containing intermediates.
Medicine
Its structural features make it a candidate for drug development, especially for targeting diseases where modulation of imidazole-containing compounds is beneficial.
Industry
In industrial applications, it can be utilized in the production of advanced materials, such as polymers with specific electronic properties.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action often involves interactions with enzymes or receptors that can bind to the imidazole ring or the nitrile group. It may inhibit or activate specific biochemical pathways depending on its binding affinity and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-2-methylimidazole: Lacks the thioacetonitrile linkage, offering different reactivity.
5-(4-Methoxyphenyl)-1H-imidazole: Does not include the fluorophenyl group, altering its biological activity.
2-((1-Phenyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile: Similar but without the fluorine atom, impacting its electron distribution.
Uniqueness
The combination of fluorophenyl and methoxyphenyl groups attached to the imidazole ring, along with the thioacetonitrile linkage, provides a unique set of chemical and biological properties not found in simpler analogs.
There you go! A detailed dive into the fascinating world of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile. Fancy chatting about something else?
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-23-16-8-2-13(3-9-16)17-12-21-18(24-11-10-20)22(17)15-6-4-14(19)5-7-15/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVXIJHGCRUWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2974344.png)




![6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2974349.png)

![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)
![ethyl 5-(3,5-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2974354.png)


![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2974360.png)
![N'-[(1E)-(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B2974361.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)
